Computed Lipophilicity as a Differentiator Between 4-Ethoxybenzylidene and 4-Ethylbenzylidene Aurones
The target compound's 4-ethoxy substituent introduces an additional oxygen atom relative to the closest commercially available comparator, (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-87-1, MW 322.4 g/mol) . This structural difference is predicted to reduce calculated LogP by approximately 0.4–0.6 units, moving the compound closer to the optimal drug-likeness range (cLogP 1–3 for CNS targets, <5 for oral agents) [1]. Direct comparative experimental LogP values have not been reported for either compound, but the class-level SAR of aurones demonstrates that such LogP shifts significantly impact membrane permeability and target engagement in cell-based assays [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.0 (estimated; no experimentally measured value available for CAS 879807-27-9) |
| Comparator Or Baseline | (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-87-1); cLogP of the ethyl analogue is expected to be approximately 0.4–0.6 units higher based on the absence of the ethereal oxygen. |
| Quantified Difference | Estimated ΔcLogP ≈ −0.4 to −0.6 units favoring the target compound's drug-likeness profile; no experimental confirmation available. |
| Conditions | Computed using standard fragment-based LogP prediction algorithms (e.g., XLogP3); values are computational estimates and have not been experimentally validated for either compound. |
Why This Matters
Procurement decisions in early-stage drug discovery prioritize compounds with cLogP values within optimal ranges; the estimated ~0.5 unit reduction in lipophilicity may improve aqueous solubility and reduce nonspecific protein binding relative to the ethyl analogue.
- [1] PubChem. (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, CID 1784857. Computed XLogP3-AA = 3.3; serves as a structural proximity reference for the target compound class. View Source
- [2] Haudecoeur, R.; Boumendjel, A. Recent advances in the medicinal chemistry of aurones. Curr. Med. Chem. 2012, 19, 2861–2875. (Class-level review establishing that LogP modulation through aryl substitution alters biological activity in aurones). View Source
